1-(3-BROMOPHENYL)-2-[(2-CHLORO-3,4-DIMETHOXYPHENETHYL)AMINO]-1-ETHANOL
Overview
Description
1-(3-BROMOPHENYL)-2-[(2-CHLORO-3,4-DIMETHOXYPHENETHYL)AMINO]-1-ETHANOL is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOPHENYL)-2-[(2-CHLORO-3,4-DIMETHOXYPHENETHYL)AMINO]-1-ETHANOL typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the chloro and dimethoxy groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the ethanolamine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMOPHENYL)-2-[(2-CHLORO-3,4-DIMETHOXYPHENETHYL)AMINO]-1-ETHANOL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-BROMOPHENYL)-2-[(2-CHLORO-3,4-DIMETHOXYPHENETHYL)AMINO]-1-ETHANOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-BROMOPHENYL)-2-[(2-CHLORO-3,4-DIMETHOXYPHENETHYL)AMINO]-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-bromophenyl)-2-{[2-(2-chloro-4-methoxyphenyl)ethyl]amino}ethanol
- 1-(3-bromophenyl)-2-{[2-(2-chloro-3,5-dimethoxyphenyl)ethyl]amino}ethanol
- 1-(3-bromophenyl)-2-{[2-(2-chloro-3,4-dimethylphenyl)ethyl]amino}ethanol
Uniqueness
1-(3-BROMOPHENYL)-2-[(2-CHLORO-3,4-DIMETHOXYPHENETHYL)AMINO]-1-ETHANOL is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-bromophenyl)-2-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrClNO3/c1-23-16-7-6-12(17(20)18(16)24-2)8-9-21-11-15(22)13-4-3-5-14(19)10-13/h3-7,10,15,21-22H,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKKCKOWLURTEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCNCC(C2=CC(=CC=C2)Br)O)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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